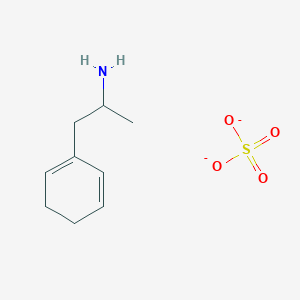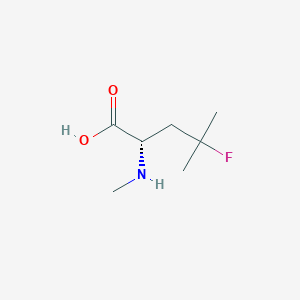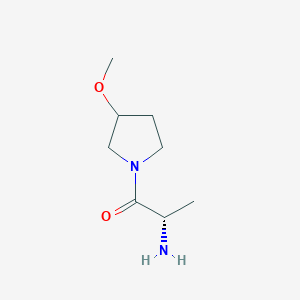![molecular formula C15H26O2SSi B11752301 [2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol](/img/structure/B11752301.png)
[2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol is an organic compound that features a phenyl ring substituted with a methanol group and a sulfanyl group, which is further substituted with a tert-butyldimethylsilyl-protected hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol typically involves multiple steps:
Protection of Hydroxyl Group: The hydroxyl group of 2-mercaptoethanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of Sulfanyl Intermediate: The protected 2-mercaptoethanol is then reacted with 2-bromophenylmethanol under basic conditions to form the sulfanyl intermediate.
Deprotection: The final step involves the deprotection of the tert-butyldimethylsilyl group using a fluoride source such as tetrabutylammonium fluoride to yield this compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
化学反应分析
Types of Reactions
[2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylmethanol group can be reduced to form the corresponding phenylmethane.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenylmethane derivatives.
Substitution: Various substituted phenylmethanol derivatives.
科学研究应用
[2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of [2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol depends on its specific application
Sulfanyl Group: Can form disulfide bonds with thiol-containing molecules.
Phenylmethanol Group: Can participate in hydrogen bonding and hydrophobic interactions.
Tert-butyldimethylsilyl Group: Provides steric protection and can be selectively removed to reveal reactive hydroxyl groups.
相似化合物的比较
Similar Compounds
[2-(2-Hydroxyethylsulfanyl)phenyl]methanol: Lacks the tert-butyldimethylsilyl protection, making it more reactive but less stable.
[2-(2-Methoxyethylsulfanyl)phenyl]methanol: Features a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
[2-(2-Aminoethylsulfanyl)phenyl]methanol: Contains an amino group, which can participate in different types of chemical reactions.
Uniqueness
[2-({2-[(Tert-butyldimethylsilyl)oxy]ethyl}sulfanyl)phenyl]methanol is unique due to the presence of the tert-butyldimethylsilyl-protected hydroxyl group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations.
属性
分子式 |
C15H26O2SSi |
|---|---|
分子量 |
298.5 g/mol |
IUPAC 名称 |
[2-[2-[tert-butyl(dimethyl)silyl]oxyethylsulfanyl]phenyl]methanol |
InChI |
InChI=1S/C15H26O2SSi/c1-15(2,3)19(4,5)17-10-11-18-14-9-7-6-8-13(14)12-16/h6-9,16H,10-12H2,1-5H3 |
InChI 键 |
CWUFOWVWSNXEQH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCCSC1=CC=CC=C1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


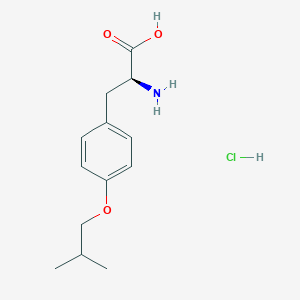
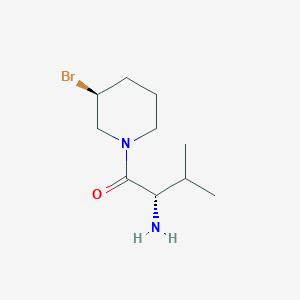
![(2R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid](/img/structure/B11752232.png)
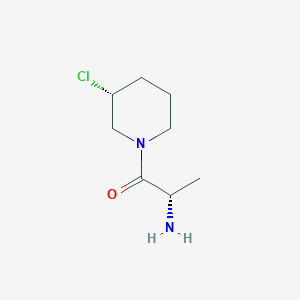


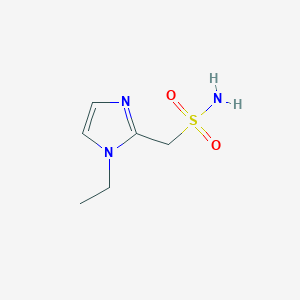
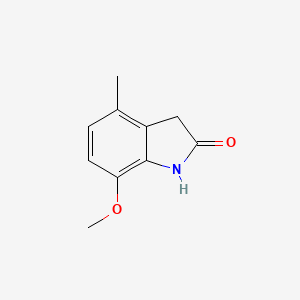

![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11752277.png)
